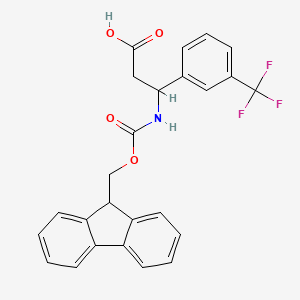

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid

Description

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid (CAS RN: 517905-87-2) is a fluorinated amino acid derivative widely used in peptide synthesis and medicinal chemistry. The compound features:

- Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary amine protection during solid-phase peptide synthesis (SPPS), enabling sequential deprotection under mild basic conditions .

- Racemic Mixture: The "RS" designation indicates a racemic mixture of R and S enantiomers, which may influence its utility in stereoselective synthesis or biological activity studies .

- Trifluoromethyl Substituent: The 3-trifluoromethylphenyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design for improving pharmacokinetic properties .

Properties

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3NO4/c26-25(27,28)16-7-5-6-15(12-16)22(13-23(30)31)29-24(32)33-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGSOMNKKBEWAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves several steps. One common method includes the reaction of 3,4-diaminobenzoic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl groups, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid involves its interaction with β-catenin. The compound binds to β-catenin, leading to its ubiquitination and subsequent proteasomal degradation. This process inhibits the Wnt signaling pathway, which is crucial for the proliferation of certain cancer cells .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The trifluoromethyl group distinguishes this compound from analogues with other electron-withdrawing or bulky substituents:

*Calculated molecular weight based on formula C₂₄H₂₀F₃NO₄.

Key Observations :

- Trifluoromethyl vs.

- Positional Effects: A 3-substituent (e.g., -CF₃) may induce different conformational preferences compared to 2-substituted analogues (e.g., -NO₂ in ), affecting binding interactions in target proteins.

Physicochemical and Commercial Profiles

- Purity and Pricing: Most analogues, including the target compound, are sold at ≥98% purity (HPLC). The target compound is priced at €196/g (1g scale), reflecting its specialized fluorinated structure . Non-fluorinated analogues (e.g., pyridyl derivatives) are generally less expensive .

- Stability : The trifluoromethyl group’s stability under acidic/basic conditions makes the compound suitable for prolonged SPPS workflows, unlike nitro-substituted derivatives, which may require milder conditions .

Biological Activity

Fmoc-(RS)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid (Fmoc-TFMPA) is a β-amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its structural features, including the trifluoromethyl group, which can influence its interaction with biological systems. This article explores the biological activity of Fmoc-TFMPA, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Structural Characteristics

Fmoc-TFMPA is characterized by the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The trifluoromethyl group attached to the phenyl ring enhances lipophilicity and may contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that Fmoc-TFMPA exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that Fmoc-TFMPA may serve as a lead compound for developing new antimicrobial agents, particularly against antibiotic-resistant strains.

Cytotoxicity Studies

In addition to its antimicrobial properties, Fmoc-TFMPA has been evaluated for its cytotoxic effects on human cancer cell lines. The compound was tested against several tumor cell lines to assess its selectivity and efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (breast cancer) | 12 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 10 |

The cytotoxicity results reveal that Fmoc-TFMPA possesses selective activity against cancer cells, indicating potential for further development in cancer therapeutics.

The mechanism by which Fmoc-TFMPA exerts its biological effects appears to involve disruption of bacterial cell membranes and interference with cellular processes in cancer cells. Studies suggest that the lipophilic nature of the trifluoromethyl group may facilitate membrane penetration, leading to increased permeability and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of Fmoc-TFMPA in a series of in vitro experiments. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with a notable ability to penetrate biofilms formed by Staphylococcus aureus.

- Cancer Cell Selectivity : In another study published in the Journal of Medicinal Chemistry, Fmoc-TFMPA was shown to selectively induce apoptosis in MCF7 cells while sparing normal fibroblast cells. This selectivity was attributed to differential uptake mechanisms and the activation of apoptotic pathways unique to cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.